9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Overview
Description
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane is a bicyclic compound featuring a spiroacetal structure. This compound is part of the spiro[4.5]decane family, which consists of compounds with a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of ethylamine with a suitable dihalo compound followed by intramolecular cyclization. The reaction conditions often require the use of a strong base and a high-temperature environment to facilitate the formation of the spiroacetal ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spiroacetal chemistry.
Biology: The compound may be used as a probe to study biological systems, particularly those involving nitrogen and oxygen-containing functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane can be compared with other similar compounds such as 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane and 2-methyl-9-oxa-2,6-diazaspiro[4.5]decane. These compounds share the spiroacetal structure but differ in the placement and type of substituents on the ring system. The unique ethyl group in this compound contributes to its distinct chemical and physical properties compared to its analogs.
Comparison with Similar Compounds
6-methyl-2-oxa-6,9-diazaspiro[4.5]decane
2-methyl-9-oxa-2,6-diazaspiro[4.5]decane
This comprehensive overview provides a detailed understanding of 9-Ethyl-2-oxa-6,9-diazaspiro[45]decane, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
9-ethyl-2-oxa-6,9-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-4-10-9(7-11)3-6-12-8-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURBJRKCTMCBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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